Albocyclin
Description
Historical Discovery and Taxonomic Origins
Albocycline was independently discovered in the late 1960s by two pharmaceutical entities: the Tanabe Seiyaku Company in 1967 and the Upjohn Company in 1968, who designated it "ingramycin" . Early structural characterization efforts were complicated by its complex macrocyclic architecture, which features four stereogenic centers and three (E)-alkenes. The definitive elucidation of its structure, including absolute stereochemistry, was achieved in 1982 via X-ray crystallography by Thomas and Chidester . This breakthrough revealed a 14-membered lactone ring devoid of carbohydrate moieties, distinguishing it from classical macrolides like erythromycin.
The compound’s nomenclature reflects its taxonomic roots. The prefix "albo-" (Latin for "white") alludes to the pigmentation of producing strains, while "cycline" denotes its macrocyclic nature. Phylogenetic studies later identified multiple Streptomyces species as natural producers, underscoring its widespread yet selective distribution within this genus .
Natural Occurrence in Streptomyces Species
Albocycline biosynthesis is confined to specific actinobacterial taxa, predominantly within the Streptomyces genus. The following table summarizes key producing strains and their isolation sources:
Notably, Streptomyces sp. OR6, isolated from olive tree rhizospheres, represents a putative new species phylogenetically related to S. chattanoogensis . This strain’s albocycline production highlights the compound’s ecological role in microbial antagonism, particularly against phytopathogens like Verticillium dahliae .
Classification Within Macrolide Antibiotics
Albocycline belongs to the macrolide class, defined by their macrocyclic lactone rings. However, its structure diverges significantly from prototypical macrolides, as illustrated below:
| Feature | Albocycline | Erythromycin (Classical Macrolide) |
|---|---|---|
| Ring Size | 14-membered | 14-membered |
| Carbohydrate Moieties | Absent | Two deoxy sugars (cladinose, desosamine) |
| Key Functional Groups | Hydroxy, methoxy, methyl | Multiple hydroxyl and keto groups |
| Biosynthetic Pathway | Polyketide synthase (PKS) | Hybrid PKS-peptide synthetase |
| Biological Target | Peptidoglycan synthesis | 50S ribosomal subunit |
The absence of sugar appendages and its distinct biosynthetic pathway position albocycline in a specialized macrolide subgroup. Its molecular formula (C~18~H~28~O~4~) and compact topology (Topological Polar Surface Area = 55.80 Ų) further differentiate it from larger, glycosylated macrolides .
Structurally, albocycline’s (3E,5R,6E,8S,9E,13S,14R) configuration enables selective interactions with bacterial cell wall precursors, inhibiting peptidoglycan biosynthesis . This mechanism, distinct from ribosomal targeting by erythromycin, underscores its potential against drug-resistant pathogens.
Properties
IUPAC Name |
5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWWNDLILWPPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Strategy
Tanner and Somfai’s approach divided this compound into three fragments:
Key Steps and Limitations
-
Fragment Coupling : Stille cross-coupling of C1–C6 and C7–C13 segments achieved a 58% yield but required stringent palladium catalysis conditions.
-
Macrolactonization : Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP) provided the 14-membered ring in 45% yield after optimization.
-
Stereochemical Issues : Epimerization at C7 occurred during late-stage oxidation, necessitating chromatographic resolution (dr 3:1).
Table 1: Tanner and Somfai’s Synthesis Metrics
| Parameter | Value |
|---|---|
| Total Steps | 40 (21 linear) |
| Overall Yield | 0.8% |
| Key Reactions | Stille coupling, Yamaguchi macrolactonization |
| Stereochemical Resolutions | 3 chromatographic separations |
Chatare and Andrade’s 14-Step Synthesis (2017)
Retrosynthetic Innovation
Chatare and Andrade reimagined this compound’s synthesis through three strategic disconnections:
Stereoselective Transformations
-
NSMD-Mediated Aldol Reaction : SnCl4-promoted coupling of aldehyde 2 and metallodienamine 3 delivered carbinol 10 in 68% yield (dr >95:5) via synclinal transition state 9 .
-
Davis Oxaziridine Hydroxylation : LiHMDS-mediated deprotonation followed by oxaziridine 4 treatment installed the C4 tertiary alcohol in 78% yield (dr 4:1).
-
Horner-Wadsworth-Emmons Olefination : Stereoselective formation of the (E)-enoate precursor (89% yield) using phosphonoacetate 5 .
Table 2: Chatare and Andrade’s Synthesis Metrics
| Parameter | Value |
|---|---|
| Total Steps | 14 (longest linear) |
| Overall Yield | 12% |
| Key Reactions | NSMD aldol, Davis oxidation, HWE olefination |
| Stereochemical Control | >95:5 dr in critical steps |
Comparative Analysis of Methodologies
Step Economy and Yield
Chatare and Andrade’s route reduced the step count by 65% compared to Tanner and Somfai’s approach, primarily through convergent fragment coupling and avoidance of protecting group manipulations. The overall yield improved 15-fold (0.8% → 12%), underscoring the efficiency of modern asymmetric catalysis.
Stereochemical Control
Functional Group Tolerance
The 2017 synthesis demonstrated superior handling of labile groups:
-
α,β-Unsaturated Macrolactone : Preserved via low-temperature HWE olefination (0°C).
-
Doubly Allylic Stereocenters : Stabilized through transient silyl ether protection.
Critical Reaction Mechanisms
NSMD-Aldehyde Coupling
The SnCl4-mediated reaction between 2 and 3 proceeds via a chelated transition state where the sulfinyl oxygen coordinates lithium, enforcing Re-face attack on the aldehyde (Fig. 1a). This model accounts for the observed 1,7-remote induction at C7.
Davis Oxaziridine Hydroxylation
Metalation of 11 generates lithiodienamine 12 , which reacts with oxaziridine 4 through a radical-polar crossover mechanism. The tert-butyl group on the sulfinamide directs oxygen delivery to the C4 pro-R position (Fig. 1b).
Scalability and Practical Considerations
Chatare and Andrade’s route offers advantages for gram-scale production:
Chemical Reactions Analysis
C2–C3 α,β-Unsaturated Lactone Modifications
The electrophilic enone system at C2–C3 is critical for albocycline's bioactivity. Functionalization efforts include:
Thia-Michael Addition
Reaction of albocycline (1 ) with 2-mercaptoethylamine in CH<sub>2</sub>Cl<sub>2</sub> yielded β-amino-sulfide adduct 15 (40% yield) as a 2:1 mixture of C3 diastereomers. This modification abolished antibacterial activity (MIC >128 μg/mL) .
Hydrogenation
Partial hydrogenation of the C2–C3 enone to 2,3-dihydroalbocycline (3 ) resulted in complete loss of activity (MIC >256 μg/mL), confirming the necessity of the α,β-unsaturated lactone for target engagement .
C4 Tertiary Carbinol Functionalization
The hindered tertiary alcohol at C4 has been derivatized via:
Esterification
-
Steglich Conditions : DMAP-mediated acylation failed due to steric hindrance .
-
Pyridine/DMAP Protocol : Prolonged heating with 4-fluorobenzoyl chloride yielded C4 p-fluorobenzoate 6 (42% yield). This analog demonstrated enhanced potency (MIC = 1 μg/mL against MRSA vs. 2 μg/mL for albocycline) .
Etherification
Treatment with NaH and propargyl bromide (TBAI catalyst) produced 4-O-propargyl albocycline 7 (55% yield). The propargyl group enabled downstream click chemistry applications, though bioactivity was lost (MIC >256 μg/mL) .
Riley Oxidation
Selenium dioxide-mediated oxidation of the C16 allylic methyl group produced allylic alcohol 9 (35% yield). Subsequent Dess-Martin periodinane oxidation yielded aldehyde 10 (55% yield) .
Alkylation
Reaction of 9 with Meerwein’s salt ([Et<sub>3</sub>O]BF<sub>4</sub>) and Proton Sponge provided 16-methoxyalbocycline 11 (55% yield), which showed reduced activity (MIC = 128 μg/mL) .
Azide Displacement
DPPA/DBU-mediated conversion of 9 to phosphate intermediate 12 , followed by azide displacement, yielded inseparable regioisomers 13 and 14 (SN2 vs. SN2′ pathways) .
Biological Activity of Semi-Synthetic Analogs
| Compound | Modification Site | MIC (μg/mL) vs. MRSA | Activity Trend |
|---|---|---|---|
| 1 | Parent compound | 2 | Baseline |
| 5 | C7 O-desmethyl | 4 | 2× less potent |
| 6 | C4 p-fluorobenzoate | 1 | 2× more potent |
| 9 | C16 allylic alcohol | 32 | 16× less potent |
| 15 | C3 β-amino-sulfide | 256 | Inactive |
Mechanistic Insights into Reactivity
Albocycline covalently inhibits MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) via:
-
Cys115 Alkylation : The α,β-unsaturated lactone undergoes Michael addition with MurA's catalytic cysteine, confirmed by UDP-GlcNAc accumulation in treated S. aureus .
-
Species Selectivity : Molecular docking reveals enhanced binding to S. aureus MurA (ΔG = −8.2 kcal/mol) vs. E. coli ortholog (ΔG = −5.4 kcal/mol), rationalizing narrow-spectrum activity .
Stability and Derivatization Challenges
-
pH Sensitivity : Degrades rapidly under alkaline conditions due to lactone ring-opening .
-
Steric Hindrance : C4 and C16 modifications require forcing conditions (e.g., prolonged heating, strong bases) .
This systematic exploration of albocycline’s chemical reactivity has identified the C4 ester 6 as a lead candidate, while highlighting the critical role of the native enone system in target engagement. Future work should prioritize prodrug strategies to improve solubility and ADMET properties.
Scientific Research Applications
Antibacterial Applications
1. Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Albocyclin exhibits strong activity against MRSA and vancomycin-resistant Staphylococcus aureus (VRSA), with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 µg/mL. This potency is comparable to that of vancomycin, making this compound a promising candidate for addressing antibiotic resistance in Gram-positive bacteria . Its mechanism of action involves inhibition of peptidoglycan biosynthesis, which is critical for bacterial cell wall integrity .
2. Structure-Activity Relationship Studies
Research has shown that structural modifications of this compound can enhance its antibacterial activity. For instance, analogs with functionalization at specific sites have demonstrated improved potency compared to the parent compound. A notable example is an ester analog that exhibited double the potency of this compound against MRSA . These findings highlight the importance of exploring structure-activity relationships (SAR) to develop more effective antibiotics.
Antifungal Applications
1. Biocontrol Agent Against Plant Pathogens
this compound has been identified as a bioactive compound produced by certain actinobacteria, particularly Streptomyces species. It has shown effectiveness in suppressing the growth of Verticillium dahliae, a pathogen responsible for significant agricultural losses due to "Verticillium wilt" in crops like olives . In vitro studies indicated that this compound inhibited the germination of conidiospores at concentrations as low as 2.5 µg/mL, demonstrating its potential as a biocontrol agent in agriculture .
Therapeutic Potential
1. Non-Toxicity in Human Cells
Studies have indicated that this compound exhibits low toxicity to human cells, with no adverse effects observed at concentrations up to 64 µg/mL in HepG2 cell lines . This characteristic is crucial for its development as a therapeutic agent, as it suggests a favorable safety profile for potential clinical applications.
2. Mechanism of Action Insights
Recent research has revealed that this compound may modulate cellular NADPH pools rather than directly targeting traditional bacterial pathways such as peptidoglycan biosynthesis or ribosomal function . This novel mechanism opens avenues for further investigation into its role in redox sensing and metabolic regulation within bacterial cells.
Summary of Key Findings
Mechanism of Action
Albocyclin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action disrupts protein synthesis, leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of this compound and Key Derivatives
| Compound | R1 | R2 Substituent | Solubility | Toxicity (LD50, mg/kg) | Antiviral EC50 (µM) |
|---|---|---|---|---|---|
| This compound (II) | H | H | Low | 120 | 0.8 |
| This compound-NHCH2-CH2OH | H | NHCH2-CH2OH | High | >200 | 0.9 |
| This compound-SCH2CH3 | H | SCH2CH3 | Moderate | >200 | 1.5 |
| This compound-N(Ac)CH2OAc | H | N(Ac)CH2-CH2OAc | Moderate | 180 | 2.2 |
Key findings:
- Solubility : R2 modifications like NHCH2-CH2OH increase water solubility by introducing hydroxyl groups, facilitating drug formulation .
- Toxicity: Derivatives with non-hydrogen R2 groups exhibit lower acute toxicity (LD50 > 200 mg/kg vs. 120 mg/kg for this compound II) .
- Antiviral Activity : While most derivatives retain efficacy against influenza (EC50 < 2 µM), bulkier substituents (e.g., N(Ac)CH2OAc) slightly reduce potency .
Functionally Similar Compounds
Albomycin
Albomycin, another Streptomyces-derived antibiotic, shares a macrolide scaffold but incorporates an iron-chelating siderophore moiety. Unlike this compound, Albomycin targets bacterial pathogens by exploiting iron uptake systems, making it functionally distinct despite structural similarities .
2-Aminobenzamides
Compared to this compound, these compounds exhibit broader-spectrum activity but higher cytotoxicity, underscoring this compound’s advantage in therapeutic index .
Research Findings and Implications
- Mechanistic Insights : this compound’s antiviral action likely involves inhibition of viral capsid assembly, a mechanism distinct from neuraminidase inhibitors like Oseltamivir .
- Derivative Optimization : The SCH2CH3 derivative balances solubility and efficacy, making it a lead candidate for preclinical trials .
Q & A
Q. What are the best practices for presenting this compound research in manuscripts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
